![molecular formula C14H17F2N3 B11748952 1-(butan-2-yl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11748952.png)
1-(butan-2-yl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(butan-2-yl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-3-amine is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a pyrazole ring, a common motif in many biologically active molecules, and a difluorophenyl group, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(butan-2-yl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the butan-2-yl and difluorophenyl groups. One common method involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole ring. Subsequent alkylation and arylation steps introduce the butan-2-yl and difluorophenyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which can improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
1-(butan-2-yl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and electrophilic aromatic substitution conditions are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines .
Scientific Research Applications
1-(butan-2-yl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(butan-2-yl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole: Similar in containing a difluorophenyl group and used in similar applications.
Ravuconazole: Another compound with a difluorophenyl group, used as an antifungal agent.
Uniqueness
1-(butan-2-yl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-3-amine is unique due to its specific combination of structural features, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17F2N3 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
1-butan-2-yl-N-[(2,3-difluorophenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C14H17F2N3/c1-3-10(2)19-8-7-13(18-19)17-9-11-5-4-6-12(15)14(11)16/h4-8,10H,3,9H2,1-2H3,(H,17,18) |
InChI Key |
CMZPARYPMZAXQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=CC(=N1)NCC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(Dimethylamino)pyridin-2-yl]boronic acid](/img/structure/B11748869.png)

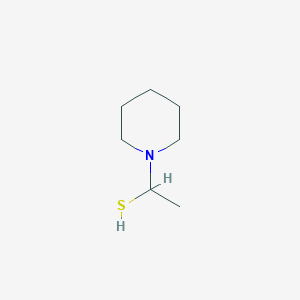
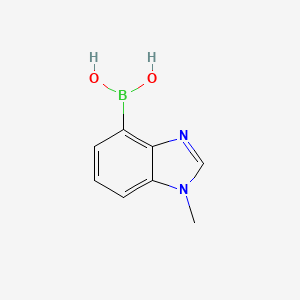
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11748889.png)
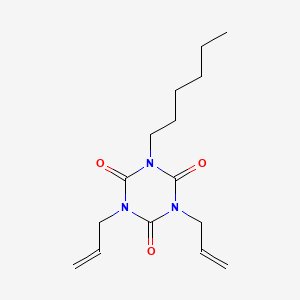
![(2R)-7-nitro-2-phenyl-2H,3H-imidazo[2,1-a]isoquinoline](/img/structure/B11748900.png)
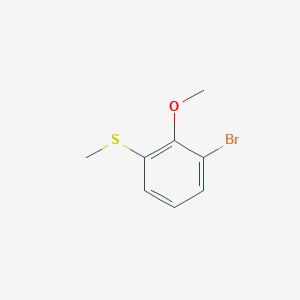
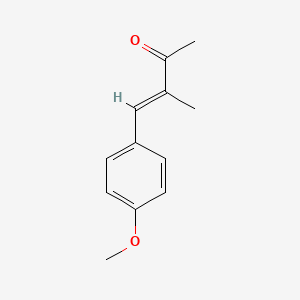
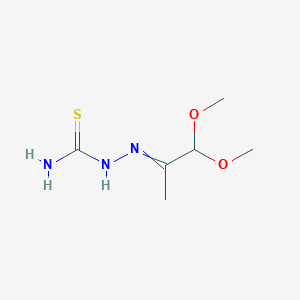

![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11748930.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748931.png)
![[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11748939.png)
